Cas no 2486-75-1 (4-Amino-2-methylbenzoic acid)

4-Amino-2-methylbenzoic acid is a substituted benzoic acid derivative featuring both an amino and a methyl functional group at the 4- and 2-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and agrochemicals. Its distinct substitution pattern enhances reactivity in electrophilic aromatic substitution and coupling reactions, making it valuable for constructing complex molecular frameworks. The presence of the amino group allows for further functionalization, while the methyl group contributes to steric and electronic modulation. High purity grades are available to meet stringent application requirements in research and industrial processes.
4-Amino-2-methylbenzoic acid structure
4-Amino-2-methylbenzoic acid structure
商品名:4-Amino-2-methylbenzoic acid
CAS番号:2486-75-1
MF:C8H9NO2
メガワット:151.1626
MDL:MFCD06656133
CID:43054
PubChem ID:125307575

4-Amino-2-methylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 4-Amino-2-methylbenzoic acid
    • 4-amino-2-methyl-benzoic acid
    • 2-METHYL-4-AMINOBENZOIC ACID
    • 2-Methyl-4-amino-benzoic acid
    • 4-Amino-2-methyl-benzoesaeure
    • 4-Amino-o-toluic Acid
    • 4-Amino-o-toluylsaeure
    • methyl-p-aminobenzoic acid
    • o-Toluicacid, 4-amino- (6CI,7CI,8CI)
    • 2-Methyl-p-aminobenzoic acid
    • NSC 49299
    • 4-Amino-2-methyl benzoic acid
    • Benzoic acid, 4-amino-2-methyl-
    • NSC49299
    • PubChem10924
    • Methyl-p-aminobenzoesaure
    • methyl-4-amino benzoic acid
    • KSC494Q2F
    • 4-Amino-2-methylbenozoic acid
    • Jsp004946
    • XRSQZFJLEPBPOZ-UHFFFAOYSA-N
    • BCP2456
    • SCHEMBL99201
    • CHEMBL3278339
    • AM20060573
    • DTXSID80287155
    • NSC-49299
    • 4-Amino-2-methylbenzoic acid, 95%
    • FT-0647670
    • SB36168
    • EN300-58860
    • CS-W003296
    • Z877640950
    • BCP24561
    • J-514337
    • 2486-75-1
    • MFCD06656133
    • AE-562/43286946
    • AC-2912
    • TS-01987
    • SY003329
    • AKOS005145866
    • 4-Aminobenzoic acid, 2-methyl-
    • BR94CD4SFF
    • DB-011266
    • BBL100078
    • A2349
    • o-Toluic acid, 4-amino-
    • DTXCID20238303
    • STL220794
    • MDL: MFCD06656133
    • インチ: 1S/C8H9NO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,9H2,1H3,(H,10,11)
    • InChIKey: XRSQZFJLEPBPOZ-UHFFFAOYSA-N
    • ほほえんだ: O([H])C(C1C([H])=C([H])C(=C([H])C=1C([H])([H])[H])N([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 151.06300
  • どういたいしつりょう: 151.063
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 63.3
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Solid
  • 密度みつど: 1.254
  • ゆうかいてん: 160-165 °C
  • ふってん: 377.2℃ at 760 mmHg
  • フラッシュポイント: 159.1℃
  • 屈折率: 1.618
  • PSA: 63.32000
  • LogP: 1.85660

4-Amino-2-methylbenzoic acid セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302-H319
  • 警告文: P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22
  • セキュリティの説明: 26
  • 危険物標識: Xn
  • リスク用語:R22
  • ちょぞうじょうけん:Store at room temperature

4-Amino-2-methylbenzoic acid 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

4-Amino-2-methylbenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1129468-100g
4-Amino-2-methylbenzoic acid
2486-75-1 95%
100g
$190 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1027198-100g
4-Amino-2-methylbenzoic acid
2486-75-1 98%
100g
¥799 2023-04-14
Enamine
EN300-58860-0.05g
4-amino-2-methylbenzoic acid
2486-75-1 95%
0.05g
$19.0 2023-05-03
Enamine
EN300-58860-100.0g
4-amino-2-methylbenzoic acid
2486-75-1 95%
100g
$203.0 2023-05-03
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0046-500g
4-Amino-2-methylbenzoic acid
2486-75-1 97%
500g
¥4284.53 2025-01-22
Fluorochem
036778-1g
4-Amino-2-methylbenzoic acid
2486-75-1 97%
1g
£10.00 2022-03-01
Fluorochem
036778-100g
4-Amino-2-methylbenzoic acid
2486-75-1 97%
100g
£105.00 2022-03-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R004842-1g
4-Amino-2-methylbenzoic acid
2486-75-1 98%
1g
¥28 2024-05-24
eNovation Chemicals LLC
D403296-1kg
4-Amino-2-methylbenzoic acid
2486-75-1 97%
1kg
$1500 2024-06-05
Chemenu
CM158514-100g
4-Amino-2-methylbenzoic acid
2486-75-1 95+%
100g
$179 2021-06-16

4-Amino-2-methylbenzoic acid 関連文献

4-Amino-2-methylbenzoic acidに関する追加情報

Comprehensive Analysis of 4-Amino-2-methylbenzoic acid (CAS No. 2486-75-1): Properties, Applications, and Industry Trends

4-Amino-2-methylbenzoic acid (CAS No. 2486-75-1) is a versatile organic compound widely utilized in pharmaceutical synthesis, agrochemical formulations, and specialty chemical research. This white to off-white crystalline powder, with a molecular formula of C8H9NO2, has garnered significant attention due to its role as a key intermediate in the production of dyes, UV absorbers, and bioactive molecules. The compound's unique structural features – including an amino group at the para position and a methyl substituent ortho to the carboxylic acid – contribute to its diverse reactivity patterns.

Recent advancements in green chemistry have driven innovation in the synthesis of 4-Amino-2-methylbenzoic acid derivatives, with researchers exploring catalytic methods to improve yield and reduce environmental impact. The compound's thermal stability (decomposition point >200°C) and moderate solubility in polar solvents make it particularly valuable for high-performance material applications. Analytical techniques such as HPLC (typically showing >98% purity in commercial grades) and NMR spectroscopy are routinely employed for quality control in industrial settings.

The global market for benzoic acid derivatives is projected to grow at 5.2% CAGR through 2030, with 4-Amino-2-methylbenzoic acid playing a crucial role in this expansion. Pharmaceutical applications account for approximately 42% of demand, particularly in the synthesis of non-steroidal anti-inflammatory drug (NSAID) precursors. Emerging research suggests potential applications in organic electronic materials, where its electron-donating amino group may enhance charge transport properties in molecular semiconductors.

Manufacturers have developed improved purification protocols to meet stringent regulatory requirements, especially for pharmaceutical-grade 4-Amino-2-methylbenzoic acid. The compound typically exhibits excellent batch-to-batch consistency when produced under current Good Manufacturing Practices (cGMP). Storage recommendations include protection from light in tightly sealed containers at ambient temperature, with shelf lives exceeding 24 months when properly handled.

From a synthetic chemistry perspective, the ortho-methyl substitution in 4-Amino-2-methylbenzoic acid introduces interesting steric effects that influence its reactivity. This feature has been exploited in the design of chiral auxiliaries and asymmetric catalysts. The compound's dual functionality (amine and carboxyl groups) allows for selective derivatization, making it a valuable building block in combinatorial chemistry and drug discovery platforms.

Environmental and safety assessments indicate that 4-Amino-2-methylbenzoic acid (CAS 2486-75-1) demonstrates favorable ecological profiles compared to many aromatic amines. Modern production facilities employ closed-system processing and advanced wastewater treatment to minimize environmental discharge. Occupational exposure limits are typically set at 5 mg/m3 (8-hour TWA), with standard personal protective equipment including nitrile gloves and dust masks recommended for handling.

Cutting-edge research explores the compound's potential in metal-organic frameworks (MOFs), where its rigid aromatic structure and coordination sites may contribute to novel porous materials for gas storage applications. Additionally, studies investigating 4-Amino-2-methylbenzoic acid Schiff bases have shown promise in developing new corrosion inhibitors for industrial applications.

The analytical characterization of 4-Amino-2-methylbenzoic acid typically reveals distinctive spectral features: IR spectroscopy shows strong absorptions at ~1680 cm-1 (C=O stretch) and 3400-3200 cm-1 (N-H stretch), while 1H NMR displays characteristic aromatic proton patterns between 6.5-8.0 ppm. These properties facilitate quality verification and support the compound's identification in complex mixtures.

Emerging applications in cosmetic science are being investigated, particularly regarding the compound's potential as a UV-stabilizing agent in sunscreen formulations. Its structural similarity to PABA (para-aminobenzoic acid) – while offering improved stability – has prompted several patent filings in personal care chemistry. However, comprehensive safety evaluations are ongoing to establish appropriate use concentrations.

Supply chain dynamics for 4-Amino-2-methylbenzoic acid reflect broader trends in fine chemicals distribution, with just-in-time inventory models becoming prevalent among end-users. Major producers have implemented blockchain-based tracking systems to ensure material provenance and quality documentation throughout the supply network. Current pricing trends show moderate volatility tied to precursor availability and regional production capacity.

Academic interest continues to grow, with over 120 peer-reviewed publications referencing CAS 2486-75-1 in the past five years. Research hotspots include its use in multicomponent reactions and as a template for heterocyclic compound synthesis. The compound's balanced lipophilicity (calculated logP ~1.2) makes it particularly interesting for medicinal chemistry applications requiring optimal bioavailability.

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